1,3-Dimethylcyclobutan-1-amine hydrochloride 1,3-Dimethylcyclobutan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2172496-33-0
VCID: VC7646421
InChI: InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H
SMILES: CC1CC(C1)(C)N.Cl
Molecular Formula: C6H14ClN
Molecular Weight: 135.64

1,3-Dimethylcyclobutan-1-amine hydrochloride

CAS No.: 2172496-33-0

Cat. No.: VC7646421

Molecular Formula: C6H14ClN

Molecular Weight: 135.64

* For research use only. Not for human or veterinary use.

1,3-Dimethylcyclobutan-1-amine hydrochloride - 2172496-33-0

CAS No. 2172496-33-0
Molecular Formula C6H14ClN
Molecular Weight 135.64
IUPAC Name 1,3-dimethylcyclobutan-1-amine;hydrochloride
Standard InChI InChI=1S/C6H13N.ClH/c1-5-3-6(2,7)4-5;/h5H,3-4,7H2,1-2H3;1H
Standard InChI Key XQUCRTXKRUFLMR-UHFFFAOYSA-N
SMILES CC1CC(C1)(C)N.Cl

Structural and Molecular Characteristics

Molecular Architecture

The compound features a cyclobutane ring substituted with methyl groups at the 1- and 3-positions, with an amine functional group at the 1-position protonated as a hydrochloride salt. The molecular formula is C₆H₁₄ClN, corresponding to a molecular weight of 135.64 g/mol . Key structural descriptors include:

PropertyValueSource
SMILESCC1CC(C1)(C)N.Cl
InChIKeyXQUCRTXKRUFLMR-UHFFFAOYSA-N
Predicted CCS (Ų)*[M+H]+: 120.9; [M+Na]+: 127.0

*Collision cross-section (CCS) values predict ion mobility in mass spectrometry, reflecting the compound’s gas-phase conformation .

The trans-configuration of the methyl groups imposes significant ring strain, which influences its reactivity and solid-state packing. X-ray crystallography data remain unreported, but computational models suggest a puckered cyclobutane ring with bond angles deviating from ideal tetrahedral geometry .

Chemical Reactivity and Functionalization

Reaction Pathways

The amine group’s nucleophilicity and the ring’s strain drive diverse transformations:

Reaction TypeProductsApplications
OxidationNitroso or imine derivativesCatalyst ligands
ReductionSecondary aminesPharmaceutical intermediates
SubstitutionHalo- or aryl-cyclobutanesPolymer precursors

The hydrochloride salt enhances solubility in polar solvents, facilitating reactions in aqueous or protic media. For example, nucleophilic substitution at the amine position proceeds efficiently in methanol/water mixtures, yielding quaternary ammonium salts with antimicrobial activity.

Applications in Research and Industry

Pharmaceutical Development

As a structurally constrained amine, it serves as a:

  • Ligand for G protein-coupled receptors (GPCRs): Its rigid scaffold mimics bioactive conformations of flexible amines, aiding in receptor mapping.

  • Precursor for neuraminidase inhibitors: Analogous cyclobutane amines show antiviral activity by blocking viral entry.

Materials Science

Cyclobutane derivatives are valued in polymer chemistry for their thermal stability. Though unconfirmed for this specific compound, patents suggest utility in polyimide synthesis for flexible electronics and insulation materials .

Future Research Directions

  • Crystallographic Studies: Resolving 3D structure via X-ray diffraction to elucidate solid-state interactions.

  • Biological Screening: Expanding into kinase or protease inhibition assays given its ligand potential.

  • Green Synthesis: Adapting photochemical methods from cyclobutane dianhydride production to improve yield and reduce waste .

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